molecular formula C14H10ClN3S B2701603 4-[(2-Chlorophenyl)amino]quinazoline-2-thiol CAS No. 873790-39-7

4-[(2-Chlorophenyl)amino]quinazoline-2-thiol

Cat. No.: B2701603
CAS No.: 873790-39-7
M. Wt: 287.77
InChI Key: NEFNIHJHCCFDRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(2-Chlorophenyl)amino]quinazoline-2-thiol is a quinazoline derivative with significant biological activities. Quinazoline derivatives are known for their diverse pharmacological properties, including anti-cancer, anti-inflammatory, and anti-bacterial activities .

Preparation Methods

The synthesis of 4-[(2-Chlorophenyl)amino]quinazoline-2-thiol typically involves several key steps:

Industrial production methods often utilize these synthetic routes, optimizing reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 4-[(2-Chlorophenyl)amino]quinazoline-2-thiol involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

4-[(2-Chlorophenyl)amino]quinazoline-2-thiol can be compared with other quinazoline derivatives:

Biological Activity

4-[(2-Chlorophenyl)amino]quinazoline-2-thiol, a compound with notable biological activities, belongs to the quinazoline family known for their diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound features a quinazoline core substituted with a chlorophenyl and thiol group. This unique arrangement contributes to its biological activity, particularly as an inhibitor of various enzymes and receptors.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:

  • EGFR Inhibition : The compound has been shown to inhibit the epidermal growth factor receptor (EGFR), which is overexpressed in several cancers. This inhibition occurs via competitive binding at the ATP site, preventing autophosphorylation and subsequent signaling pathways that promote cell proliferation .
  • NF-κB Pathway Modulation : Research indicates that derivatives of quinazoline can selectively inhibit the activation of NF-κB, a transcription factor involved in inflammatory responses. This suggests potential applications in treating inflammatory diseases .

Biological Activities

The biological activities of this compound include:

  • Anticancer Activity : Studies have demonstrated that quinazoline derivatives exhibit potent anticancer effects against various cell lines. For instance, compounds with similar structures have shown IC50 values in the nanomolar range against HepG2 and MCF-7 cancer cells .
  • Antimicrobial Properties : Quinazoline derivatives have also been investigated for their antimicrobial activities, showing effectiveness against a range of pathogens. The presence of the thiol group enhances their interaction with microbial targets .

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound and related compounds:

  • In Vitro Studies : A recent study evaluated various quinazoline derivatives for their antiproliferative activity. The results indicated that modifications at specific positions significantly impacted their potency against cancer cell lines, with some compounds outperforming established drugs like afatinib .
    CompoundCell LineIC50 (nM)
    Compound AHepG20.07
    Compound BMCF-70.91
    AfatinibHepG21.40
  • Mechanistic Insights : Another study focused on the mechanism by which these compounds inhibit NF-κB activation in macrophage-like cells. The findings suggested that selective inhibition could lead to fewer side effects compared to traditional anti-inflammatory drugs .
  • Comparative Studies : Research comparing 4-aminoquinazolines with other derivatives showed that introducing halogen substituents could enhance EGFR inhibitory activity. For example, compounds with chloro or bromo groups exhibited improved binding affinity compared to their unsubstituted counterparts .

Properties

IUPAC Name

4-(2-chloroanilino)-1H-quinazoline-2-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN3S/c15-10-6-2-4-8-12(10)16-13-9-5-1-3-7-11(9)17-14(19)18-13/h1-8H,(H2,16,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEFNIHJHCCFDRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=S)N2)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.